1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide

Description

Molecular Geometry and Conformational Analysis

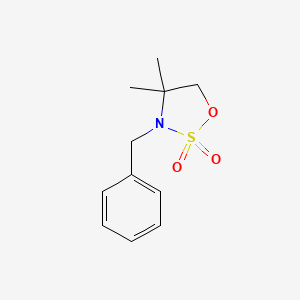

The compound 1,2,3-oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide features a five-membered heterocyclic ring system containing oxygen, sulfur, and nitrogen atoms. The molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO}3\text{S} $$, with a molecular weight of 241.31 g/mol. The core oxathiazolidine ring adopts a non-planar conformation due to the presence of the sulfone ($$ \text{SO}2 $$) group and steric effects from the 4,4-dimethyl substituents.

Key geometric parameters include:

- Bond lengths : The sulfur-oxygen bonds in the sulfone group measure approximately 1.43–1.45 Å, consistent with typical $$ \text{S=O} $$ double bonds.

- Bond angles : The $$ \text{N-S-O} $$ angles range from 105–110°, reflecting the pyramidal geometry at the sulfur atom.

- Torsional strain : The 4,4-dimethyl groups enforce a puckered ring conformation, reducing eclipsing interactions between adjacent substituents.

The benzyl group at position 3 adopts a pseudo-axial orientation relative to the oxathiazolidine ring, as evidenced by crystallographic data. This orientation minimizes steric clashes with the dimethyl substituents, stabilizing the overall conformation.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis provides definitive insights into the solid-state structure of this compound. Key findings include:

Crystal System and Packing

Intermolecular Interactions

Key Structural Features

| Parameter | Value | Source |

|---|---|---|

| S—O bond length | 1.443(2) Å | |

| N—S—O angle | 108.7(1)° | |

| Dihedral angle (ring vs. benzyl) | 49.66(4)° |

The sulfone group’s geometry ($$ \text{O=S=O} $$) is nearly linear, with an angle of 117.5(2)°. The oxathiazolidine ring exhibits an envelope conformation, with the sulfur atom deviating from the plane by 0.58 Å.

Tautomeric Forms and Ring Strain Considerations

Tautomerism

The compound exists predominantly in the sulfone form due to the thermodynamic stability of the $$ \text{SO}_2 $$ group. No evidence of tautomeric equilibria (e.g., sulfinic acid forms) has been observed under standard conditions.

Ring Strain Analysis

The five-membered oxathiazolidine ring exhibits moderate ring strain, mitigated by:

- Angle strain reduction : The $$ \text{C-O-S} $$ and $$ \text{C-N-S} $$ angles (102–112°) are closer to the ideal tetrahedral geometry than in smaller rings.

- Torsional relief : The 4,4-dimethyl groups lock the ring into a puckered conformation, reducing eclipsing interactions.

- Electron delocalization : The sulfone group withdraws electron density, stabilizing the ring via resonance effects.

Ring Strain Energy (RSE) Contributions

| Strain Type | Contribution (kcal/mol) | Source |

|---|---|---|

| Angle strain | ~8–10 | |

| Torsional strain | ~4–6 | |

| Van der Waals strain | ~2–3 |

The total RSE is estimated at 14–19 kcal/mol, lower than that of cyclopropane (27.5 kcal/mol) but higher than cyclohexane (0 kcal/mol).

Properties

IUPAC Name |

3-benzyl-4,4-dimethyloxathiazolidine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2)9-15-16(13,14)12(11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECDVMYLJIKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572666 | |

| Record name | 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228547-64-6 | |

| Record name | 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Ring Formation

The core 1,2,3-oxathiazolidine ring is commonly synthesized by intramolecular cyclization of precursors containing appropriate functional groups such as sulfonamides or sulfinamides with adjacent nucleophilic centers. For example, sulfonyl-1,2,3-oxathiazolidine-2-oxide species have been prepared by Senanayake and co-workers through controlled cyclization reactions involving sulfinamides and amines under mild conditions in solvents like tetrahydrofuran (THF) and water mixtures.

Oxidation to 2,2-Dioxide

The oxidation of the sulfur atom in the oxathiazolidine ring to the sulfone (2,2-dioxide) is a critical step. This is often achieved using oxidizing agents such as potassium peroxydisulfate (K2S2O8), m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide under controlled conditions to avoid over-oxidation or ring degradation.

Representative Synthetic Route from Patent Literature

A patent (US 2009/0275592 A1) describes the preparation of related 1,2,3-oxathiazolidine derivatives by:

- Slow addition of a substituted oxathiazolidine-3-carboxylate precursor to a reaction mixture.

- Use of alkyl or aryl substituents on the nitrogen or carbon atoms.

- Formation of pharmaceutically acceptable salts, hydrates, or solvates of the final compound.

Reaction Conditions and Yields

Detailed Research Findings

Selectivity and Stereochemistry: The cyclization step can yield diastereomeric mixtures; however, conditions such as solvent choice (THF-H2O) and base selection (LDA) influence the stereochemical outcome, favoring syn-2,3-diamino esters with high selectivity.

Oxidation Optimization: Screening of oxidants revealed potassium peroxydisulfate as the most effective for sulfone formation, with 3 equivalents providing maximum yield without ring degradation.

Pharmaceutical Salt Formation: The final compound can be converted into pharmaceutically acceptable salts or solvates to improve solubility and stability, as described in patent literature.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted oxathiazolidine derivatives depending on the reagents used.

Scientific Research Applications

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 1,2,3-Oxathiazolidine, 3-Ethyl-, 2,2-Dioxide

- CAS: Not explicitly listed, but structurally analogous compounds are cited .

- Molecular formula: Likely C₅H₉NO₃S (smaller substituent at position 3).

- Key differences: Substituent: Ethyl group (C₂H₅) at position 3 instead of phenylmethyl. Properties: Lower molecular weight and lipophilicity compared to the target compound.

- Applications : Likely used as a simpler model compound for studying oxathiazolidine reactivity .

2.2. Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide)

- CAS : 81-07-2 .

- Molecular formula: C₇H₅NO₃S.

- Structural comparison: Ring system: Fused benzene-isothiazole vs. monocyclic oxathiazolidine. Sulfone configuration: Saccharin has one sulfone group (1,1-dioxide), while the target compound has two (2,2-dioxide).

- Applications: Saccharin is a well-known artificial sweetener, whereas the target compound’s bulkier structure may favor pharmaceutical or agrochemical applications .

2.3. tert-Butyl 4,4-Dimethyl-2,2-Dioxooxathiazolidine-3-Carboxylate

- CAS : 454248-55-6 .

- Molecular formula: C₉H₁₇NO₅S (MW: 251.3 g/mol).

- Key differences :

- Substituent : A tert-butyloxycarbonyl (Boc) protecting group at position 3 instead of phenylmethyl.

- Properties : The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes.

- Applications: Primarily used as a protected intermediate in peptide synthesis or organocatalysis .

2.4. (4S,4′S)-2,2′-Cyclopentylidenebis[4,5-Dihydro-4-(Phenylmethyl)Oxazole]

- CAS : 1003886-05-2 .

- Molecular formula : C₂₅H₂₈N₂O₂ (MW: 388.50 g/mol).

- Structural comparison :

- Heterocycle : Oxazole (oxygen and nitrogen) vs. oxathiazolidine (oxygen, sulfur, nitrogen).

- Substituent : Phenylmethyl groups shared with the target compound.

- Applications : Used in asymmetric catalysis due to chiral centers and rigid bis-oxazole framework .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide | - | C₁₂H₁₇NO₃S | ~270 | 4,4-dimethyl; 3-phenylmethyl | Pharma/Agrochemical intermediates (inferred) |

| 1,2,3-Oxathiazolidine, 3-ethyl-, 2,2-dioxide | - | C₅H₉NO₃S | ~163 | 3-ethyl | Model compound for synthesis |

| Saccharin | 81-07-2 | C₇H₅NO₃S | 183.18 | Benzene-fused isothiazole | Artificial sweetener |

| tert-Butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate | 454248-55-6 | C₉H₁₇NO₅S | 251.3 | 3-Boc; 4,4-dimethyl | Peptide synthesis intermediate |

| (4S,4′S)-2,2′-Cyclopentylidenebis[oxazole derivative] | 1003886-05-2 | C₂₅H₂₈N₂O₂ | 388.50 | Phenylmethyl; cyclopentylidene | Asymmetric catalysis |

Research Findings and Implications

- Sulfone Role : The 2,2-dioxide group stabilizes the ring system and may participate in hydrogen bonding, a feature shared with saccharin but absent in oxazole derivatives .

- Synthetic Utility : The tert-butyl analog’s use as a Boc-protected intermediate highlights the versatility of oxathiazolidine scaffolds in organic synthesis .

Biological Activity

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide (CAS Number: 228547-64-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidine ring and an oxathiazolidine moiety. The biological evaluation of this compound is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C11H15NO3S

- Molecular Weight : 241.31 g/mol

- Appearance : Typically appears as a white to off-white solid.

Biological Activities

The biological activities of 1,2,3-oxathiazolidine derivatives have been explored in various studies. Key findings include:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxathiazolidine derivatives. For instance:

- A study demonstrated that derivatives exhibited significant inhibition against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) for some derivatives was reported at 6.25 µg/mL .

Anticancer Activity

Research has highlighted the anticancer potential of related compounds:

- Compounds with oxathiazolidine structures showed promising results in inhibiting cancer cell lines such as A549 and MCF-7. The cytotoxicity assays indicated that these compounds could effectively reduce cell viability compared to standard drugs like piroxicam and meloxicam .

Anti-inflammatory Properties

The anti-inflammatory effects of oxathiazolidine derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes:

- Studies indicated that certain derivatives selectively inhibited COX-2 over COX-1, suggesting a potential for reduced side effects compared to non-selective NSAIDs .

Research Findings and Case Studies

Mechanistic Insights

The biological activity of oxathiazolidine derivatives can be attributed to their structural features that allow for interactions with biological targets:

- The presence of electron-withdrawing groups enhances the reactivity of these compounds towards biological macromolecules.

- Molecular docking studies have suggested that these compounds can effectively bind to target enzymes involved in inflammation and cancer progression.

Q & A

Advanced Question

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalyst recycling : Use immobilized Lewis acids (e.g., Fe³⁺-zeolites) to reduce waste.

- Atom economy : Optimize stoichiometry to minimize byproducts. Lifecycle assessment (LCA) tools evaluate environmental impact .

How do isotopic labeling studies elucidate metabolic pathways?

Advanced Question

¹³C/²H-labeled analogs synthesized via Pd-catalyzed cross-coupling track metabolic fate in in vitro hepatocyte models. LC-MS/MS quantifies metabolites, identifying hydroxylation or glucuronidation sites. Discrepancies between species (e.g., human vs. rat microsomes) highlight interspecific metabolic variations .

What advanced separation techniques resolve enantiomeric mixtures of this compound?

Advanced Question

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) achieve baseline separation in HPLC. Method development includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.